molecular formula C15H21N3 B1440181 (4-[3-(Aminomethyl)-2,5-dimethyl-1H-pyrrol-1-YL]phenyl)dimethylamine CAS No. 1177318-63-6

(4-[3-(Aminomethyl)-2,5-dimethyl-1H-pyrrol-1-YL]phenyl)dimethylamine

Cat. No.: B1440181
CAS No.: 1177318-63-6
M. Wt: 243.35 g/mol
InChI Key: DPUYWPDXDDFNDW-UHFFFAOYSA-N
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Description

The compound “(4-[3-(Aminomethyl)-2,5-dimethyl-1H-pyrrol-1-YL]phenyl)dimethylamine” is a heterocyclic amine featuring a pyrrole core substituted with aminomethyl and dimethyl groups, linked to a phenyl ring bearing a dimethylamine moiety. Its structure combines aromatic and aliphatic amine functionalities, which may confer unique physicochemical and biological properties. Structural characterization of such compounds typically employs crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement and structure determination .

Properties

IUPAC Name

4-[3-(aminomethyl)-2,5-dimethylpyrrol-1-yl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-11-9-13(10-16)12(2)18(11)15-7-5-14(6-8-15)17(3)4/h5-9H,10,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUYWPDXDDFNDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)N(C)C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-[3-(Aminomethyl)-2,5-dimethyl-1H-pyrrol-1-YL]phenyl)dimethylamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution Reactions:

    Final Assembly: The final compound is assembled by coupling the substituted pyrrole with N,N-dimethylaniline under specific reaction conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4-[3-(Aminomethyl)-2,5-dimethyl-1H-pyrrol-1-YL]phenyl)dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(4-[3-(Aminomethyl)-2,5-dimethyl-1H-pyrrol-1-YL]phenyl)dimethylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (4-[3-(Aminomethyl)-2,5-dimethyl-1H-pyrrol-1-YL]phenyl)dimethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with other aminomethyl-substituted heterocycles. For example, 4-{4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one (a rivaroxaban intermediate described in ) also contains an aminomethyl group but differs in its heterocyclic framework (oxazolidinone and morpholinone vs. pyrrole) . Key distinctions include:

Feature Target Compound Rivaroxaban Intermediate
Core Heterocycle Pyrrole (1H-pyrrol) Oxazolidinone + morpholinone
Substituents 2,5-dimethyl, aminomethyl, dimethylamine 2-oxo, S-configuration, morpholinone ring
Potential Applications Unknown (limited data) Anticoagulant (rivaroxaban synthesis)

Pharmacological and Physicochemical Properties

  • Pyrrole Derivatives: Known for diverse bioactivities (e.g., antimicrobial, anticancer), but the dimethylamine and aminomethyl groups in the target compound may alter solubility and receptor binding compared to simpler pyrroles.
  • Oxazolidinone Derivatives: Exhibit potent antibacterial and anticoagulant effects (e.g., rivaroxaban). The morpholinone ring enhances metabolic stability, a feature absent in the target compound .

Limitations of Available Data

The evidence provided lacks direct experimental data (e.g., binding affinities, solubility, or toxicity) for the target compound. Further studies using tools like SHELXL for crystallographic analysis or synthetic optimization akin to ’s methods would be required for a comprehensive evaluation.

Biological Activity

The compound (4-[3-(Aminomethyl)-2,5-dimethyl-1H-pyrrol-1-YL]phenyl)dimethylamine is a pyrrole-derived organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H20N2\text{C}_{15}\text{H}_{20}\text{N}_{2}

This structure features a pyrrole ring that is substituted with an aminomethyl group and a dimethylamine group, which may influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Binding : It could bind to various receptors, modulating signaling pathways that lead to physiological responses.
  • Cellular Uptake : The presence of dimethylamine groups may enhance cellular permeability, facilitating uptake into target cells.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. A study on related pyrrole derivatives showed significant inhibition of Ebola virus entry, suggesting potential applications in antiviral drug development .

Monoclonal Antibody Production

Another notable application is in enhancing monoclonal antibody production. Compounds with similar structural motifs have been shown to improve productivity in recombinant Chinese hamster ovary (CHO) cells by increasing cell-specific glucose uptake and ATP levels while suppressing unwanted glycosylation patterns .

Case Studies

Study Findings
Ebola Virus Inhibition Compounds structurally related to the target showed potent inhibition of viral entry, indicating potential as therapeutic agents against filoviruses .
Monoclonal Antibody Production A derivative demonstrated increased cell-specific productivity in CHO cells by 2.2-fold compared to controls, highlighting its utility in biopharmaceutical production .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the 2,5-dimethylpyrrole moiety has been identified as a key structural feature contributing to enhanced activity against specific biological targets. Variations in substituents on the phenyl ring can also significantly influence potency and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-[3-(Aminomethyl)-2,5-dimethyl-1H-pyrrol-1-YL]phenyl)dimethylamine
Reactant of Route 2
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(4-[3-(Aminomethyl)-2,5-dimethyl-1H-pyrrol-1-YL]phenyl)dimethylamine

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